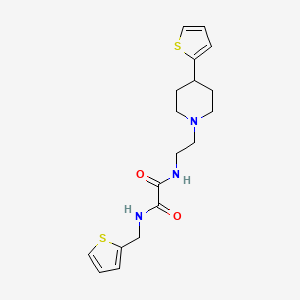

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(thiophen-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAPKTOBACVJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

-

Formation of Piperidine Intermediate: : The initial step involves the synthesis of a piperidine intermediate. This can be achieved by reacting 2-thiophenylamine with 1-bromo-2-chloroethane under basic conditions to form 2-(2-chloroethyl)thiophene. This intermediate is then reacted with piperidine to yield 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine.

-

Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

-

Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxalamide linkage to form the corresponding amine.

-

Substitution: : The thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid, leading to the formation of nitrothiophene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and thiophene groups allow it to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related oxalamides:

*Estimated based on molecular formulas of analogous compounds.

Key Comparative Insights

Substituent Effects on Activity

- Thiophene vs. Aromatic Rings : The target compound’s thiophene groups (bioisosteres for benzene) may alter receptor binding compared to S336’s dimethoxybenzyl and pyridyl groups. Thiophene’s lower aromaticity could reduce hydrophobic interactions but improve solubility .

- Piperidine vs. In contrast, S336’s pyridyl group may favor interactions with taste receptors (e.g., TAS1R1/TAS1R3) .

Metabolic and Toxicological Profiles

- Safety: S336 and related oxalamides exhibit high NOEL values (e.g., 100 mg/kg/day), suggesting low toxicity . The target compound’s thiophene rings, however, may undergo oxidation to reactive metabolites, necessitating further safety studies.

Flavor Enhancement

S336 and analogs activate umami taste receptors (TAS1R1/TAS1R3), enabling reduced monosodium glutamate (MSG) usage in foods . The target compound’s thiophene groups could modulate receptor specificity, though this remains untested.

Enzyme Inhibition

Compounds like N1-(3-chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) demonstrate inhibitory activity against enzymes such as stearoyl-CoA desaturase (SCD). The target compound’s piperidine-thiophene motif may similarly interact with catalytic sites .

Structural Insights

Crystallographic studies using tools like Mercury CSD 2.0 could elucidate packing patterns and intermolecular interactions, aiding in rational design .

Biological Activity

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with thiophene groups, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 377.5 g/mol. Its structural uniqueness contributes to its diverse biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O2S |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1428373-67-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptors: It may interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Pathways:

This compound has been studied for its potential anti-inflammatory and antimicrobial properties, likely through modulation of signaling pathways associated with these processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibiotic agent . -

Anti-inflammatory Research:

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to control groups, indicating its efficacy in managing inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Observed Effects |

|---|---|---|

| N1-(3-chloro-2-methylphenyl)-N2-(piperidin)oxalamide | Moderate antimicrobial activity | MIC = 64 µg/mL |

| N1-(3,4-dimethylphenyl)-N2-(piperidin)oxalamide | Lower anti-inflammatory effects | Less effective than target compound |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

The synthesis involves multi-step organic reactions, starting with functionalization of thiophene and piperidine precursors. Key steps include:

- Coupling reactions to form the oxalamide core, typically using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Nucleophilic substitution to introduce the piperidin-1-yl ethyl group, requiring inert atmospheres (N₂/Ar) and polar aprotic solvents like DMF .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization requires strict control of temperature (0–60°C), solvent selection (e.g., dichloromethane for acylation), and stoichiometric ratios to minimize side products .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiophene and piperidine substituents. Aromatic protons in thiophene appear as doublets (δ 6.8–7.2 ppm), while piperidine protons show multiplet splitting .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) and detects isotopic patterns for sulfur atoms .

- HPLC-PDA : Assesses purity (>98%) and identifies trace impurities using C18 reverse-phase columns .

Advanced: How can researchers identify and validate biological targets for this compound?

- Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen GPCRs or kinases, leveraging the compound’s piperidine-thiophene motif for hydrophobic binding pockets .

- In Vitro Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for predicted targets (e.g., COX-2 inhibition, IC₅₀ < 10 µM in preliminary studies) .

- Gene Knockdown/CRISPR : Validate target relevance by observing reduced activity in target-deficient cell lines .

Advanced: How should contradictions in solubility and bioactivity data across studies be resolved?

- Solubility Conflicts : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO) to assess solubility. Adjust formulations with cyclodextrins or liposomal encapsulation if discrepancies arise .

- Bioactivity Variability : Replicate assays in triplicate using isogenic cell lines. Cross-validate with orthogonal assays (e.g., Western blot for protein targets alongside SPR) to rule out off-target effects .

Advanced: What computational strategies predict this compound’s interaction with biological membranes?

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using GROMACS. The thiophene rings enhance membrane permeability due to hydrophobic interactions .

- LogP Calculations : Predict partition coefficients (e.g., ClogP ≈ 3.2) to optimize pharmacokinetics. Adjust substituents (e.g., methyl groups) to balance lipophilicity .

Advanced: What structural modifications enhance selectivity for therapeutic targets?

- SAR Studies : Replace the piperidine ethyl group with morpholine (improves water solubility) or introduce electron-withdrawing groups (e.g., -CF₃) on thiophene to enhance receptor affinity .

- Protease Resistance : Substitute amide bonds with bioisosteres (e.g., 1,2,3-triazole) to reduce metabolic degradation .

Advanced: How can synergistic effects with other therapeutics be systematically evaluated?

- Combinatorial Screening : Use high-throughput synergy platforms (e.g., Checkerboard assay) to test paired compounds against resistant cell lines. Calculate synergy scores (FIC index <0.5) .

- Pathway Analysis : RNA-seq to identify co-targeted pathways (e.g., MAPK/ERK) when combined with kinase inhibitors .

Advanced: What methodologies assess stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS and identify byproducts .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Advanced: How are receptor binding kinetics and residence time quantified?

- SPR/BLI : Measure association (kₐ) and dissociation (k𝒹) rates on a Biacore system. Long residence time (>10 min) correlates with sustained pharmacological effects .

- Kinetic ITC : Resolve entropy-driven vs. enthalpy-driven binding to guide structural optimization .

Advanced: How do multi-target effects influence toxicity profiles?

- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .

- ToxPredict : Apply in silico tools (e.g., ProTox-II) to flag hepatotoxicity risks from metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.